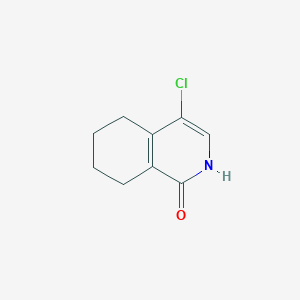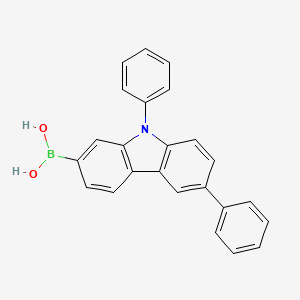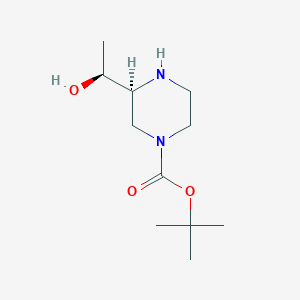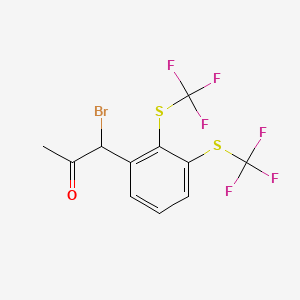
1,2-Difluoro-3-nitro-4-(trifluoromethoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Difluoro-3-nitro-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H2F5NO3 This compound is characterized by the presence of both nitro and trifluoromethoxy groups attached to a difluorobenzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Difluoro-3-nitro-4-(trifluoromethoxy)benzene typically involves the nitration of 1,2-difluoro-4-(trifluoromethoxy)benzene. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to prevent over-nitration and decomposition of the product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
1,2-Difluoro-3-nitro-4-(trifluoromethoxy)benzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The presence of electron-withdrawing groups like nitro and trifluoromethoxy makes the aromatic ring susceptible to nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Amino Derivatives: From the reduction of the nitro group.
Substituted Aromatics: From nucleophilic substitution reactions.
科学研究应用
1,2-Difluoro-3-nitro-4-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.
Medicine: Investigated for its potential use in drug design and development, particularly in the synthesis of compounds with improved metabolic stability and bioavailability.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1,2-Difluoro-3-nitro-4-(trifluoromethoxy)benzene is primarily based on its ability to undergo nucleophilic substitution reactions. The electron-withdrawing nature of the nitro and trifluoromethoxy groups makes the aromatic ring highly reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce different functional groups into the molecule .
相似化合物的比较
Similar Compounds
1,2-Difluoro-4-nitrobenzene: Similar structure but lacks the trifluoromethoxy group.
3,4-Difluoronitrobenzene: Similar structure but with different substitution pattern.
2,4-Difluoro-3-(trifluoromethoxy)nitrobenzene: Similar structure with different positioning of the nitro and trifluoromethoxy groups.
Uniqueness
1,2-Difluoro-3-nitro-4-(trifluoromethoxy)benzene is unique due to the presence of both nitro and trifluoromethoxy groups on the same aromatic ring. This combination of electron-withdrawing groups significantly enhances the compound’s reactivity and makes it a valuable intermediate in organic synthesis .
属性
分子式 |
C7H2F5NO3 |
|---|---|
分子量 |
243.09 g/mol |
IUPAC 名称 |
1,2-difluoro-3-nitro-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C7H2F5NO3/c8-3-1-2-4(16-7(10,11)12)6(5(3)9)13(14)15/h1-2H |
InChI 键 |
RLXHLSMDHORGIU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1OC(F)(F)F)[N+](=O)[O-])F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![2,4-Dichloro-5-fluoropyrido[3,4-d]pyrimidine](/img/structure/B14059011.png)
